molecular formula C9H8ClFO2 B13579808 2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid

2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid

Cat. No.: B13579808
M. Wt: 202.61 g/mol
InChI Key: IPZQAGPEZQKPAN-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-3-fluoro-4-methylbenzene.

    Halogenation: The benzene ring is halogenated to introduce the chlorine and fluorine atoms.

    Carboxylation: The halogenated benzene is then subjected to carboxylation to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and carboxylation reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in esterification reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester.

Scientific Research Applications

2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenylacetic acid: Similar structure but lacks the methyl group.

    2-Chloro-3-fluorophenylacetic acid: Similar structure but lacks the methyl group and has different substitution positions.

    2-Chloro-4-methylphenylacetic acid: Similar structure but lacks the fluorine atom.

Uniqueness

2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid is unique due to the specific combination of chlorine, fluorine, and methyl substitutions on the phenyl ring. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-(2-chloro-3-fluoro-4-methylphenyl)acetic acid

InChI

InChI=1S/C9H8ClFO2/c1-5-2-3-6(4-7(12)13)8(10)9(5)11/h2-3H,4H2,1H3,(H,12,13)

InChI Key

IPZQAGPEZQKPAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CC(=O)O)Cl)F

Origin of Product

United States

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